Bis[(2-hydroxyethyl)ammonium] oxalate Bis[(2-hydroxyethyl)ammonium] oxalate
Brand Name: Vulcanchem
CAS No.: 2799-19-1
VCID: VC3881095
InChI: InChI=1S/C2H7NO.C2H2O4/c3-1-2-4;3-1(4)2(5)6/h4H,1-3H2;(H,3,4)(H,5,6)
SMILES: C(CO)N.C(CO)N.C(=O)(C(=O)O)O
Molecular Formula: C4H9NO5
Molecular Weight: 151.12 g/mol

Bis[(2-hydroxyethyl)ammonium] oxalate

CAS No.: 2799-19-1

Cat. No.: VC3881095

Molecular Formula: C4H9NO5

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

Bis[(2-hydroxyethyl)ammonium] oxalate - 2799-19-1

Specification

CAS No. 2799-19-1
Molecular Formula C4H9NO5
Molecular Weight 151.12 g/mol
IUPAC Name 2-aminoethanol;oxalic acid
Standard InChI InChI=1S/C2H7NO.C2H2O4/c3-1-2-4;3-1(4)2(5)6/h4H,1-3H2;(H,3,4)(H,5,6)
Standard InChI Key ZJPQDKXTCFZBHS-UHFFFAOYSA-N
SMILES C(CO)N.C(CO)N.C(=O)(C(=O)O)O
Canonical SMILES C(CO)N.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Bis[(2-hydroxyethyl)ammonium] oxalate consists of a diethanolammonium cation ((HOCH2CH2)2NH3+(\text{HOCH}_2\text{CH}_2)_2\text{NH}_3^+) paired with an oxalate dianion (C2O42\text{C}_2\text{O}_4^{2-}). The IUPAC name for this compound is bis(2-hydroxyethyl)ammonium ethanedioate, reflecting its two hydroxyethyl substituents and oxalate backbone .

Crystallographic and Hydrogen-Bonding Properties

X-ray diffraction studies reveal a monoclinic crystal system with space group P21/cP2_1/c. The ammonium group forms three hydrogen bonds with oxalate oxygen atoms, while the hydroxyethyl groups participate in additional intermolecular hydrogen bonding. This network stabilizes the lattice and contributes to its relatively high melting point of 200–201°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H16N2O6\text{C}_6\text{H}_{16}\text{N}_2\text{O}_6
Molecular Weight212.20 g/mol
Melting Point200–201°C
Solubility in WaterHighly soluble
Crystal SystemMonoclinic (P21/cP2_1/c)

Synthesis and Purification

Reaction Mechanism

The compound is synthesized via acid-base neutralization between 2-hydroxyethylamine (diethanolamine) and oxalic acid in a 2:1 molar ratio:

2(HOCH2CH2)2NH+H2C2O4(HOCH2CH2)2NH3+C2O422 \, (\text{HOCH}_2\text{CH}_2)_2\text{NH} + \text{H}_2\text{C}_2\text{O}_4 \rightarrow (\text{HOCH}_2\text{CH}_2)_2\text{NH}_3^+ \cdot \text{C}_2\text{O}_4^{2-}

The reaction is exothermic and typically conducted in aqueous or ethanol media at 25–50°C.

Purification Techniques

Crude product is recrystallized from hot water or ethanol to yield white crystalline solids. Purity is verified via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Optimal Synthesis Conditions

ParameterCondition
SolventEthanol/Water (1:1 v/v)
Temperature40°C
Reaction Time2–4 hours
Yield75–85%

Functional Applications

Crystallography and Material Design

The compound’s hydrogen-bonded framework serves as a model for designing supramolecular architectures. Its crystal structure has been resolved to a resolution of 0.8 Å, providing insights into anion-cation interactions.

Buffering Capacity

The oxalate dianion (pKa1=1.25\text{p}K_{a1} = 1.25, pKa2=4.14\text{p}K_{a2} = 4.14) enables buffering in acidic to neutral pH ranges. This property is exploitable in electrochemical studies and enzyme assays requiring pH stabilization.

Synthetic Precursor

Bis[(2-hydroxyethyl)ammonium] oxalate is a versatile intermediate for:

  • Coordination complexes: Reacts with transition metals (e.g., Cu²⁺, Fe³⁺) to form chelates.

  • Ionic liquids: Functionalization of the hydroxyethyl groups yields task-specific solvents .

Recent Research Developments

Interaction Studies

A 2024 study demonstrated its role in stabilizing graphene oxide dispersions via electrostatic interactions, highlighting potential applications in nanocomposite fabrication.

Comparative Analysis with Analogues

Compared to bis(2-hydroxyethyl)ammonium erucate (a lubricant additive), the oxalate derivative exhibits lower thermal stability but superior solubility in polar solvents .

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